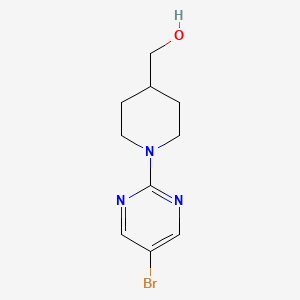
(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol: is a chemical compound that belongs to the class of pyrimidine derivatives It features a bromopyrimidine moiety attached to a piperidinylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-piperidinemethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the piperidinylmethanol moiety can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce corresponding carbonyl or alkane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: It can be used as a precursor for the synthesis of compounds with biological activity, such as enzyme inhibitors or receptor antagonists .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mecanismo De Acción
The specific mechanism of action for (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is not well-documented. its potential biological activity suggests that it may interact with molecular targets such as enzymes or receptors. The bromopyrimidine moiety may play a role in binding to specific sites, while the piperidinylmethanol group could influence the compound’s overall activity and selectivity.
Comparación Con Compuestos Similares
- (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
- (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol
- (1-(5-Methylpyrimidin-2-yl)piperidin-4-yl)methanol
Comparison: Compared to similar compounds, (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is unique due to the presence of the bromine atom in the pyrimidine ring. This bromine atom can significantly influence the compound’s reactivity and interactions with other molecules. Additionally, the piperidinylmethanol group provides a versatile functional group that can undergo various chemical modifications, making the compound valuable for diverse applications .
Propiedades
Fórmula molecular |
C10H14BrN3O |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H14BrN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 |
Clave InChI |
STVCVNAUTURKEW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)C2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


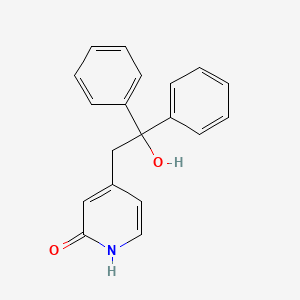
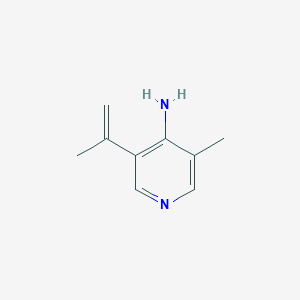

![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
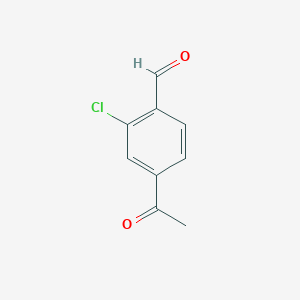
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
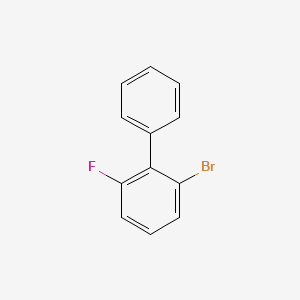
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
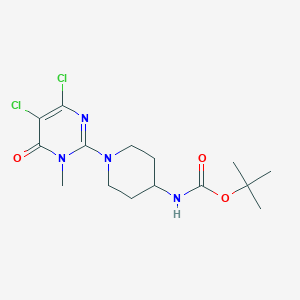
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
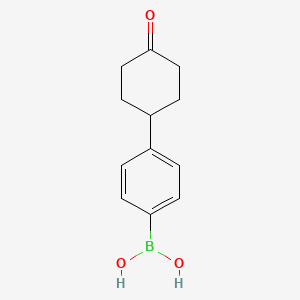
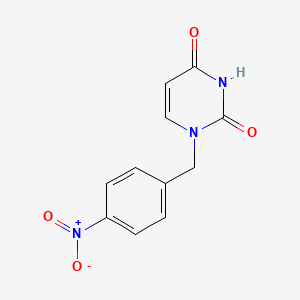
![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)
